5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one
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Overview
Description
5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one is a complex organic compound with the molecular formula C20H16O3S It is characterized by its unique structure, which includes a naphtho[2,1-d][1,3]oxathiol-2-one core substituted with hydroxy, methyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:
Formation of the Naphtho[2,1-d][1,3]oxathiol-2-one Core: This step often involves cyclization reactions using appropriate precursors.
Substitution Reactions: Introduction of hydroxy, methyl, and methylphenyl groups through electrophilic or nucleophilic substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the oxathiol ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methyl or methylphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its application:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-7,8-dimethyl-4-phenyl-naphtho[2,1-d][1,3]oxathiol-2-one: Similar structure but lacks the methyl group on the phenyl ring.
7,8-Dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one: Lacks the hydroxy group.
Uniqueness
5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one is unique due to the specific combination of functional groups and its structural configuration, which confer distinct chemical and biological properties.
Biological Activity
5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the naphtho[2,1-d][1,3]oxathiol family and is characterized by the following structural features:
- Hydroxyl group at position 5
- Dimethyl groups at positions 7 and 8
- A 4-methylphenyl substituent at position 4
This unique structure contributes to its biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
The compound showed selective cytotoxicity, with IC50 values indicating potent effects at low concentrations. For instance, IC50 values were reported at approximately 20 µg/mL for HeLa cells and 24 µg/mL for MCF-7 cells, while showing minimal toxicity towards normal cells.
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. It interacts with specific enzymes involved in cancer progression and inflammation. Notably:
- It inhibits metalloenzymes , which are critical in tumor growth and metastasis.
- The mechanism involves binding to the active site of enzymes, thereby modulating their activity and disrupting pathways essential for cancer cell survival.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound binds to enzymes such as proteases and kinases that are vital for cellular signaling and proliferation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of caspases.
- Antioxidant Activity : The hydroxyl groups in its structure contribute to scavenging free radicals, thereby reducing oxidative stress within cells.
Case Studies
Several studies have documented the efficacy of this compound:
- Study on HeLa Cells : A study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Concentration (µg/mL) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
10 | 80 | 15 |
20 | 50 | 30 |
40 | 25 | 60 |
This data highlights the compound's potential as an anticancer agent.
Comparative Analysis with Similar Compounds
This compound can be compared with other naphtho derivatives that exhibit similar biological activities but differ in their substituents:
Compound Name | Anticancer Activity | Enzyme Inhibition |
---|---|---|
Compound A (similar structure) | Moderate | Yes |
Compound B (different substituents) | Low | No |
This compound | High | Yes |
The unique combination of functional groups in this compound enhances its efficacy compared to others.
Properties
Molecular Formula |
C20H16O3S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-hydroxy-7,8-dimethyl-4-(4-methylphenyl)benzo[g][1,3]benzoxathiol-2-one |
InChI |
InChI=1S/C20H16O3S/c1-10-4-6-13(7-5-10)16-17(21)14-8-11(2)12(3)9-15(14)18-19(16)24-20(22)23-18/h4-9,21H,1-3H3 |
InChI Key |
MPNPFCWXIJGWDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=C(C=C(C(=C3)C)C)C4=C2SC(=O)O4)O |
Origin of Product |
United States |
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